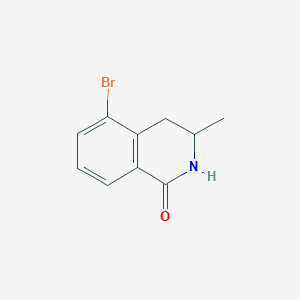![molecular formula C15H17N3O B1374236 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile CAS No. 1490444-23-9](/img/structure/B1374236.png)
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There’s a paper titled “Synthesis of Diethyl 6-Amino-1,4-diaryl-2-oxo- 1,2,3,4 …” on Springer1 that might contain relevant information about the synthesis of similar compounds. However, the specific synthesis process for “2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile” is not available.Molecular Structure Analysis and Chemical Reactions Analysis
There’s a study titled "Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5 …"2 that might provide some insights into the molecular structure and chemical reactions of similar compounds. However, the specific details for “2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile” are not available.
Wissenschaftliche Forschungsanwendungen
Fischer Synthesis and Indole Formation
Research on the Fischer synthesis of indoles from arylhydrazones, including studies on tetrahydroquinolines, reveals complex transformations that are crucial for synthesizing bioactive heterocycles. These reactions, involving shifts and transformations within the tetrahydroquinoline ring, are foundational in creating compounds with potential pharmaceutical applications (Fusco & Sannicolo, 1978).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, which share structural similarities with the query compound, have shown a broad range of therapeutic activities. These include anticancer, neuroprotective, and antiaddictive properties. A review highlighted the significant patent activity around these compounds, underscoring their potential in drug discovery and development (Singh & Shah, 2017).
Neuroprotective and Antidepressant Activity
The neuroprotective and antidepressant-like activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in animal models suggest potential applications in treating central nervous system disorders. This compound demonstrates complex mechanisms of action, including MAO inhibition and antagonism to the glutamatergic system, which may inform research on similar compounds (Antkiewicz‐Michaluk et al., 2018).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, by virtue of their heterocyclic structure, exhibit a range of biological activities including antifungal, anti-Parkinsonism, and antitumor effects. Their synthesis and application in medicinal chemistry are areas of active research, providing a framework for studying compounds with similar structural features (Danao et al., 2021).
Safety And Hazards
There’s a paper titled "Synthesis and therapeutic potential of imidazole containing compounds …"3 that might provide some information about the safety and hazards of similar compounds. However, the specific safety and hazards for “2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile” are not available.
Zukünftige Richtungen
The compound “2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile” is listed on a website4, indicating that it might be used for research purposes. However, specific future directions are not available.
Eigenschaften
IUPAC Name |
2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-8-7-15(5-6-15)10-18-13-3-2-12(17)9-11(13)1-4-14(18)19/h2-3,9H,1,4-7,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCNEOXSAINMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC3(CC3)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

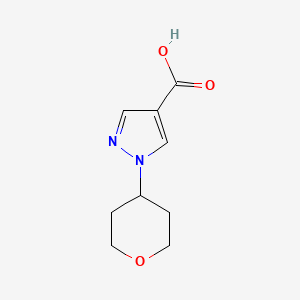
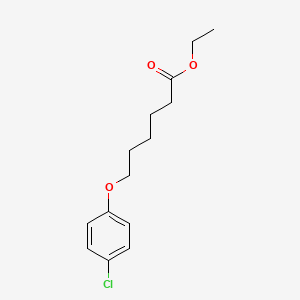
![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)
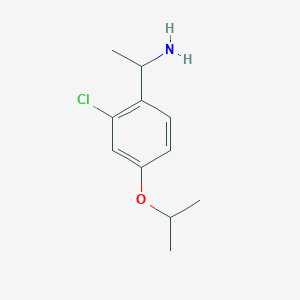

![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
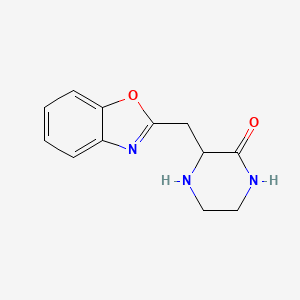
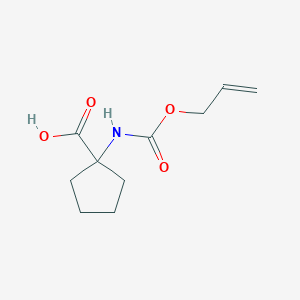
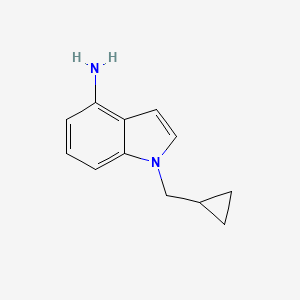
![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)
